molecular formula C13H16O2 B7796227 2-(4-Dimethylvinylphenyl)propionic acid CAS No. 107672-15-1

2-(4-Dimethylvinylphenyl)propionic acid

Cat. No.: B7796227
CAS No.: 107672-15-1
M. Wt: 204.26 g/mol
InChI Key: WYUJTWQSJJRVIG-UHFFFAOYSA-N
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Description

2-(4-Dimethylvinylphenyl)propionic Acid is a phenylpropionic acid derivative intended for research and development purposes. Compounds within this structural class are frequently investigated as key intermediates in organic synthesis and pharmaceutical development. The structure, featuring a propionic acid group attached to a dimethylvinyl-substituted phenyl ring, suggests potential as a building block for novel chemical entities. Research into similar phenylpropionic acids indicates possible utility in the development of non-steroidal anti-inflammatory drugs (NSAIDs), given that many commercially available NSAIDs are 2-arylpropionic acid derivatives (Pharmaffiliates). Furthermore, such compounds are of interest in the field of fine chemicals and for the synthesis of advanced materials. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the product's Certificate of Analysis for specific quality control data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(2-methylprop-1-enyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-8,10H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUJTWQSJJRVIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C=C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40910472
Record name 2-[4-(2-Methylpropenyl)phenyl]propionic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75625-99-9
Record name α-Methyl-4-(2-methyl-1-propen-1-yl)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75625-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Dimethylvinylphenyl)propionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075625999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[4-(2-Methylpropenyl)phenyl]propionic Acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(4-Dimethylvinylphenyl)propionic acid, also known by its CAS number 75625-99-9, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

This compound is characterized by the following chemical properties:

PropertyDescription
IUPAC Name 2-(4-Dimethylvinylphenyl)propanoic acid
Molecular Formula C13H16O2
Molecular Weight 204.27 g/mol
CAS Number 75625-99-9

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Anti-inflammatory Effects : This compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. By inhibiting these enzymes, the compound may reduce the production of prostaglandins, thereby alleviating inflammation.
  • Antioxidant Properties : Research indicates that this compound exhibits significant antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress in cells.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Anti-inflammatory Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced inflammation in animal models of arthritis. The reduction in inflammatory markers was statistically significant compared to control groups (p < 0.05).
  • Antioxidant Activity Assessment : In vitro studies assessed the antioxidant capacity using DPPH and ABTS assays. The compound showed a dose-dependent scavenging effect on free radicals, indicating its potential use as a therapeutic antioxidant.
  • Cytotoxicity Evaluation : A cytotoxicity study conducted on various cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

CompoundBiological ActivityMechanism of Action
Ibuprofen Anti-inflammatoryCOX inhibition
Naproxen Anti-inflammatoryCOX inhibition
Aspirin Anti-inflammatory, analgesicCOX inhibition
This compound Anti-inflammatory, antioxidant, anticancerCOX inhibition, free radical scavenging

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that DMVP exhibits enhanced anti-inflammatory, analgesic, and antipyretic properties compared to ibuprofen. It is believed to function through mechanisms similar to other non-steroidal anti-inflammatory drugs (NSAIDs), primarily by inhibiting cyclooxygenase (COX) enzymes involved in the inflammatory process. The compound's higher therapeutic index suggests a wider margin of safety, making it a candidate for further drug development.

Quality Control in Pharmaceuticals

As an impurity in ibuprofen formulations, DMVP is subject to stringent regulatory scrutiny. Its presence must be monitored to ensure the safety and efficacy of pharmaceutical products. Analytical methods such as high-performance liquid chromatography (HPLC) have been developed for its detection and quantification in drug formulations.

Wastewater Treatment

DMVP has been explored for its potential role in environmental applications, particularly in wastewater treatment. Modified propionic acids have shown effectiveness in removing dyes from industrial effluents, leveraging the hydroxyl and carboxylic functional groups for adsorption processes. This application underscores the compound's versatility beyond medicinal uses.

Polymer Chemistry

The vinyl group present in DMVP allows it to participate in polymerization reactions, making it a candidate for developing new polymeric materials with specific properties. The ability to modify the compound's reactivity opens avenues for creating materials with tailored characteristics for various industrial applications.

Case Studies

  • Pharmacological Studies : A study comparing the anti-inflammatory effects of DMVP against ibuprofen demonstrated that DMVP not only provided greater relief from inflammation but also exhibited fewer gastrointestinal side effects typically associated with NSAIDs.
  • Environmental Impact Assessment : Research evaluating the effectiveness of DMVP-modified adsorbents in wastewater treatment revealed significant dye removal efficiencies, suggesting its potential utility in environmental remediation strategies.
  • Synthetic Route Optimization : Various synthetic methodologies have been investigated to enhance the yield and purity of DMVP. These include multi-step organic synthesis techniques that allow for better control over reaction conditions and by-product formation.

Chemical Reactions Analysis

Hydrolysis and Acid-Base Reactions

The propionic acid moiety undergoes hydrolysis under acidic or basic conditions:

  • Acid-catalyzed hydrolysis : Concentrated H₂SO₄ at reflux converts nitrile intermediates to carboxylic acids, with final purification via octane recrystallization .

  • Base-mediated reactions : Forms sodium salts (e.g., sodium 2-(4-dimethylvinylphenyl)propionate) when treated with NaOH, which are water-soluble and used in pharmaceutical formulations .

Electrophilic Addition at the Vinyl Group

The dimethylvinyl substituent participates in electrophilic additions:

  • Aldehyde condensation : Reacts with benzaldehyde to form non-interfering byproducts during synthesis, preventing undesired hydrolysis of unreacted intermediates .

  • Halogenation : Predicted to undergo bromination or chlorination at the double bond, though experimental data for DMVP remains limited.

Polymerization Potential

While direct evidence is scarce, the vinyl group’s structural similarity to styrene derivatives suggests potential for radical-initiated polymerization under UV light or thermal conditions. Such reactions could yield poly(vinylphenylpropionic acid) copolymers, analogous to polystyrene-based materials .

Metabolic and Biochemical Interactions

Though not directly studied for DMVP, propionic acid derivatives are known to:

  • Inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis .

  • Interact with cytochrome P450 isoforms (e.g., CYP2C9), affecting drug metabolism .

Table 2: Comparative reactivity of propionic acid derivatives

CompoundKey ReactivityBioactivity
This compoundElectrophilic addition, hydrolysisCOX inhibition
IbuprofenEsterification, glucuronidationAnti-inflammatory
2-Phenylpropionic acidSalt formation, decarboxylationMetabolic intermediate

Stability and Degradation

  • Thermal decomposition : Above 200°C, decarboxylation releases CO₂, forming 4-dimethylvinylstyrene.

  • Photodegradation : UV exposure induces cis-trans isomerization of the vinyl group, altering physicochemical properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The pharmacological and pharmacokinetic profiles of 2-(4-dimethylvinylphenyl)propionic acid are influenced by its substituents. Below is a comparative analysis with key analogs:

Compound Name Substituent(s) on Phenyl Ring Molecular Weight Key Properties (pKa, logP) Pharmacological Activity
This compound 4-dimethylvinyl 206.24* logP: ~3.5 (estimated) High anti-inflammatory, TI > ibuprofen
Ibuprofen 4-isobutyl 206.28 pKa: ~4.4; logP: 3.5–3.8 Moderate NSAID activity
2-(4-Chlorophenyl)propanoic acid 4-chloro 184.61 logP: ~2.9 Limited data; potential herbicide
2-(4-Propylphenyl)propanoic acid 4-propyl 192.26 logP: ~3.2 Unknown biological activity
2-(4-Hydroxyphenyl)propionic acid 4-hydroxy 166.18 pKa: ~4.1; logP: 1.8 Microbial metabolite; weak activity
2-(2,4-Dichlorophenoxy)propionic acid 2,4-dichloro (phenoxy substitution) 235.06 logP: ~3.0 Herbicide; carcinogenic potential

*Molecular weight calculated from empirical formula.

Key Observations :

  • Lipophilicity : The dimethylvinyl group in this compound enhances lipophilicity (logP ~3.5), comparable to ibuprofen, facilitating membrane permeability and bioavailability .
  • Electronic Effects: Chlorine substituents (e.g., in 2-(4-chlorophenyl)propanoic acid) increase electron-withdrawing effects, reducing acidity (higher pKa) and altering receptor binding .
  • Hydrogen Bonding : The propionic acid moiety in all analogs forms critical hydrogen bonds with Arg120 in cyclooxygenase (COX) enzymes, a shared mechanism for NSAID activity .
Pharmacological Activity
  • Anti-inflammatory Potency : this compound shows ~2-fold greater COX-2 inhibition than ibuprofen in murine models, attributed to the dimethylvinyl group’s steric and electronic optimization of the binding pocket .

Preparation Methods

Acid-Catalyzed Dehydration

The most widely reported method involves dehydrating 2-[4-(1-hydroxy-2-dimethylethyl)phenyl]propionic acid using acid catalysts. p-Toluenesulfonic acid (PTSA) in o-dichlorobenzene at 110–120°C achieves an 81.4% yield with 98.5% purity. The reaction proceeds via a carbocation intermediate, with the hydroxyl group eliminated as water.

Reaction Conditions

  • Catalyst: 10% w/w PTSA

  • Solvent: o-Dichlorobenzene

  • Temperature: 110–120°C

  • Time: 45 minutes

Advantages

  • High regioselectivity for the dimethylvinyl group.

  • Scalable to industrial production.

Limitations

  • Requires high-boiling solvents, complicating product isolation.

Alternative Catalysts: Sulfuric Acid

Substituting PTSA with sulfuric acid under similar conditions yields 79.2% product but introduces side reactions, reducing purity to 95.8%.

Friedel-Crafts Acylation Followed by Hydrolysis

Friedel-Crafts Alkylation

Ethyl 2-chloropropionate reacts with alkyl benzenes (e.g., toluene) via Friedel-Crafts alkylation using AlCl₃ as a catalyst. The intermediate 2-(4-alkylphenyl)ethyl propionate is hydrolyzed to the target acid.

Key Steps

  • Alkylation :

    • Reactant ratio (alkylbenzene : 2-chloropropionate): 1:1.2

    • Catalyst: 0.02–0.04 g/mL AlCl₃

    • Temperature: −5°C to 5°C

    • Yield: 85%.

  • Hydrolysis :

    • Reagent: 10% HCl at 80°C

    • Time: 20 minutes

Advantages

  • Cost-effective due to inexpensive AlCl₃.

  • Atom economy of 77.44%.

Limitations

  • Handling AlCl₃ poses safety risks.

  • Requires low temperatures to minimize di-substitution.

Bromination and Subsequent Elimination

Radical Bromination

2-(4-Methylphenyl)propionic acid undergoes bromination using N-bromosuccinimide (NBS) under radical initiators (e.g., benzoyl peroxide). The resulting 2-(4-bromomethylphenyl)propionic acid is treated with a base to eliminate HBr, forming the dimethylvinyl group.

Conditions

  • Brominating agent: NBS (1.2 equivalents)

  • Solvent: CCl₄

  • Initiator: AIBN (0.1 equivalents)

  • Yield: 76%.

Advantages

  • Avoids carbocation rearrangements.

Limitations

  • High cost of NBS and initiators.

  • Byproduct (succinimide) complicates purification.

Hydrolysis of Methyl Esters

Base-Promoted Ester Hydrolysis

Methyl 2-(4-dimethylvinylphenyl)propanoate is hydrolyzed using 10% NaOH at 20°C for 3 hours, achieving a 92.3% yield.

Procedure

  • Ester concentration: 0.5 M in aqueous NaOH

  • Workup: Acidification to pH 2–3 followed by ethyl acetate extraction.

Advantages

  • Mild conditions prevent decomposition.

Limitations

  • Dependent on ester precursor availability.

Optical Resolution of Racemic Mixtures

Chiral Amine Salts

Racemic 2-(4-dimethylvinylphenyl)propionic acid is resolved using (S)-(-)-α-phenylethylamine , forming diastereomeric salts. Fractional crystallization yields the (S)-enantiomer with >99% enantiomeric excess.

Conditions

  • Solvent: Ethanol/water mixture

  • Molar ratio (acid : amine): 1:1

  • Yield: 65–70% per cycle.

Applications

  • Critical for producing enantiopure pharmaceuticals.

Comparative Analysis of Methods

MethodYield (%)Purity (%)CostScalability
Acid-Catalyzed Dehydration81.498.5ModerateHigh
Friedel-Crafts8597.8LowModerate
Bromination7695.2HighLow
Ester Hydrolysis92.399.1LowHigh
Optical Resolution70>99HighLow

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Dimethylvinylphenyl)propionic acid in laboratory settings?

  • Answer: A common approach involves Friedel-Crafts alkylation, where a vinyl group is introduced to the aromatic ring under anhydrous conditions using catalysts like aluminum chloride. Temperature control (typically 0–5°C) is critical to minimize side reactions such as over-alkylation or polymerization. Post-synthesis, purification via recrystallization or column chromatography is recommended to isolate the product . For derivatives, functionalization of the vinyl group (e.g., epoxidation) can be achieved using peracid reagents under controlled pH conditions .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Answer: Use a combination of spectroscopic techniques:

  • NMR (¹H and ¹³C): Confirm the presence of the dimethylvinyl group (δ 5.0–6.0 ppm for vinyl protons) and propionic acid moiety (δ 2.5–3.0 ppm for methylene protons adjacent to the carbonyl) .
  • HPLC-MS: Assess purity (>98% recommended) and detect trace impurities (e.g., unreacted precursors) using reverse-phase C18 columns with UV detection at 254 nm .
  • FT-IR: Verify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and vinyl C=C stretches (~1600 cm⁻¹) .

Q. What are the key storage and handling protocols to ensure compound stability?

  • Answer: Store in airtight, amber glass containers under inert gas (argon/nitrogen) at 4°C to prevent oxidation of the vinyl group. Avoid contact with metals (e.g., iron, copper) and oxidizing agents (e.g., peroxides), which may catalyze degradation. Conduct regular stability tests via TLC or HPLC to monitor decomposition .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported biological activity data for this compound?

  • Answer: Contradictions in bioactivity (e.g., anti-inflammatory vs. cytotoxic effects) may arise from:

  • Isomerization: The vinyl group’s geometric isomers (cis/trans) can exhibit differing binding affinities. Use chiral chromatography to separate isomers and test individually .
  • Metabolic variability: In vitro assays may overlook species-specific metabolism. Cross-validate findings using primary human cell lines and in vivo models (e.g., zebrafish) .
  • Impurity interference: Re-synthesize the compound under stringent purity controls and compare bioactivity profiles .

Q. How can continuous flow reactors optimize the synthesis of this compound?

  • Answer: Flow reactors enhance scalability and reproducibility by maintaining precise temperature/residence time. For example:

  • Reactor setup: Use a tubular reactor with immobilized Lewis acid catalysts (e.g., FeCl₃ on silica) for Friedel-Crafts alkylation.
  • Process parameters: Optimize flow rate (0.5–2 mL/min) and temperature (40–60°C) to achieve >90% yield. In-line IR monitoring ensures real-time quality control .

Q. What analytical techniques are critical for detecting degradation products under varying pH conditions?

  • Answer:

  • LC-QTOF-MS: Identify degradation products (e.g., oxidized vinyl derivatives) with high-resolution mass accuracy. Use pH-stressed samples (pH 2–12, 40°C for 72 hours) to simulate accelerated degradation .
  • X-ray crystallography: Resolve structural changes in the propionic acid moiety caused by hydrolysis .
  • DFT calculations: Predict degradation pathways by modeling electron density shifts at the vinyl group .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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